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molecular formula C13H14N4O3 B8349023 N-(3-methyl-1,2,4-oxadiazol-5-ylmethyl)benzomorpholine-2-carboxamide

N-(3-methyl-1,2,4-oxadiazol-5-ylmethyl)benzomorpholine-2-carboxamide

Cat. No. B8349023
M. Wt: 274.28 g/mol
InChI Key: SGCMJCSOBSVHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07365065B2

Procedure details

HOBT (1.0 g, 6.5 mmol) and WSC.HCl (1.1 g, 5.8 mmol) were added to a solution of lithium benzomorpholine-2-carboxylate (900 mg, 5.0 mmol) in dichloromethane (25 ml) and DMF (4.0 ml) while cooling in an ice/water bath. The mixture was allowed to warm to room temperature and stirred for 45 min. Triethylamine (0.73 ml, 530 mg, 5.2 mmol) and a solution of 3-methyl-1,2,4-oxadiazol-5-ylmethylamine (590 mg, 5.2 mmol, prepared according to H. Biere et al., Liebigs Ann. Chem. 1749 (1986)) in dichloromethane (5.0 ml) were added and the mixture was stirred for 18 h. The mixture was reduced, taken up in ethyl acetate and washed with 0.3N potassium hydrogen sulphate, saturated sodium hydrogen carbonate and brine. The organic phase was dried and reduced. Chromatography (80% ethyl acetate/20% 60-80 petroleum ether) afforded N-(3-methyl-1,2,4-oxadiazol-5-ylmethyl)benzomorpholine-2-carboxamide (900 mg, 65%) as a brown gum.
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
lithium benzomorpholine-2-carboxylate
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step Two
Quantity
590 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C.Cl.[O:23]1[C:28]2[CH:29]=[CH:30][CH:31]=[CH:32][C:27]=2[NH:26][CH2:25][CH:24]1[C:33]([O-:35])=O.[Li+].C(N(CC)CC)C.[CH3:44][C:45]1[N:49]=[C:48]([CH2:50][NH2:51])[O:47][N:46]=1>ClCCl.CN(C=O)C.C(OCC)(=O)C>[CH3:44][C:45]1[N:49]=[C:48]([CH2:50][NH:51][C:33]([CH:24]2[O:23][C:28]3[CH:29]=[CH:30][CH:31]=[CH:32][C:27]=3[NH:26][CH2:25]2)=[O:35])[O:47][N:46]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
1.1 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
lithium benzomorpholine-2-carboxylate
Quantity
900 mg
Type
reactant
Smiles
O1C(CNC2=C1C=CC=C2)C(=O)[O-].[Li+]
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.73 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
590 mg
Type
reactant
Smiles
CC1=NOC(=N1)CN
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice/water bath
STIRRING
Type
STIRRING
Details
the mixture was stirred for 18 h
Duration
18 h
WASH
Type
WASH
Details
washed with 0.3N potassium hydrogen sulphate, saturated sodium hydrogen carbonate and brine
CUSTOM
Type
CUSTOM
Details
The organic phase was dried

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CC1=NOC(=N1)CNC(=O)C1CNC2=C(O1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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